Propargylethyl ether
Overview
Description
Propargylethyl ether is a compound that features prominently in synthetic organic chemistry due to its utility as a versatile building block. It is characterized by the presence of a propargylic ether functional group, which is a reactive moiety that can participate in various chemical transformations. The propargylic ether group consists of an ether linkage adjacent to a propargylic carbon, which is a carbon atom triple-bonded to another carbon atom and also bonded to a methylene group.
Synthesis Analysis
The synthesis of propargylethyl ether derivatives can be achieved through several methods. One approach involves the reaction of 2-aryl- and 2-heteroarylindoles with propargyl ethers in the presence of indium nonafluorobutanesulfonate, leading to the formation of aryl- and heteroaryl-annulated[a]carbazoles . Another method includes the transformation of methyl proparg
Scientific Research Applications
Enhanced Diastereoselectivity in Organic Synthesis
Propargylethyl ether is useful in organic chemistry for enhancing diastereoselectivity. Crich et al. (2006) demonstrated that 2-O-Propargyl ethers significantly improve diastereoselectivity in the beta-mannosylation reaction, particularly when combined with bulky silyl ether or glycosidic bond protecting groups. The propargyl ether's minimal steric bulk and moderately disarming nature contribute to this effect. However, they also observed that 3-O-propargyl ether could negatively impact stereoselectivity in certain reactions, a phenomenon still needing clarification (Crich, Jayalath, & Hutton, 2006).
Catalysis and Chemical Transformations
High-Temperature Matrices and Polymer Science
Propargylethyl ether also finds application in high-temperature matrices for carbon fiber reinforced plastics, as investigated by Bulgakov et al. (2017). Their study synthesized a novel monomer containing propargyl ether and phthalonitrile groups, suitable for high-temperature applications and potentially useful for composite material formation via vacuum infusion or resin transfer molding techniques (Bulgakov, Sulimov, Babkin, Kepman, Malakho, & Avdeev, 2017).
Propargylation and Depropargylation
In the realm of propargylation and depropargylation, Rambabu et al. (2013) demonstrated the effective depropargylation of propargyl ethers and amines to produce parent alcohols or amines, a methodology that can be utilized for selective removal of propargyl groups from various aryl ethers and amines (Rambabu, Bhavani, Swamy, Rao, & Pal, 2013).
Safety And Hazards
Future Directions
The propargyl group, including propargylethyl ether, opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargylethyl ether could have significant potential for future developments in synthetic chemistry .
properties
IUPAC Name |
3-ethoxyprop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5-6-4-2/h1H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJMUEKUQLFLQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423800 | |
Record name | 1-Ethoxy-2-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargylethyl ether | |
CAS RN |
628-33-1 | |
Record name | 3-Ethoxy-1-propyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethoxy-2-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxyprop-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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